Cas no 920406-50-4 (2,2-diphenyl-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one)

2,2-Diphenyl-1-(4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a structurally complex heterocyclic compound featuring a triazolopyrimidine core linked to a diphenylketone moiety via a piperazine bridge. Its design combines pharmacologically relevant motifs, suggesting potential utility in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator. The triazolopyrimidine scaffold is known for its bioisosteric properties, while the diphenylketone group may enhance binding affinity and selectivity. The piperazine linker improves solubility and pharmacokinetic properties. This compound is of interest for research applications in drug discovery, offering a versatile intermediate for the development of targeted therapeutics. Its synthesis requires precise control to ensure purity and stability.
2,2-diphenyl-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one structure
920406-50-4 structure
Product Name:2,2-diphenyl-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one
CAS No:920406-50-4
MF:C28H25N7O
MW:475.544404745102
CID:5496794
PubChem ID:42523076
Update Time:2025-06-10

2,2-diphenyl-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • AKOS024472662
    • 2,2-diphenyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
    • 2,2-diphenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
    • 2,2-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
    • F2865-0109
    • 920406-50-4
    • 2,2-diphenyl-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one
    • Inchi: 1S/C28H25N7O/c36-28(24(21-10-4-1-5-11-21)22-12-6-2-7-13-22)34-18-16-33(17-19-34)26-25-27(30-20-29-26)35(32-31-25)23-14-8-3-9-15-23/h1-15,20,24H,16-19H2
    • InChI Key: ALYKETAKWGWUGF-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=CC=CC=1)C1C=CC=CC=1)N1CCN(C2C3=C(N=CN=2)N(C2C=CC=CC=2)N=N3)CC1

Computed Properties

  • Exact Mass: 475.21205845g/mol
  • Monoisotopic Mass: 475.21205845g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 5
  • Complexity: 693
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 80Ų

2,2-diphenyl-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one Pricemore >>

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Additional information on 2,2-diphenyl-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one

Introduction to 2,2-diphenyl-1-(4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one and Its Significance in Modern Chemical Biology

2,2-diphenyl-1-(4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one, identified by its CAS number 920406-50-4, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound's unique chemical composition, featuring a combination of phenyl rings, piperazine moieties, and a triazolo[4,5-d]pyrimidine core, positions it as a promising candidate for further exploration in drug discovery.

The structural complexity of 2,2-diphenyl-1-(4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one contributes to its multifaceted biological activity. The presence of multiple aromatic rings and heterocyclic systems suggests that this compound may interact with various biological targets, making it a versatile scaffold for medicinal chemistry innovation. Specifically, the triazolo[4,5-d]pyrimidine moiety is known for its role in several bioactive molecules, often contributing to antimicrobial and anticancer properties. This feature alone underscores the compound's potential as a lead structure in the pursuit of novel pharmacological interventions.

In recent years, there has been a growing emphasis on the development of small molecules that can modulate complex biological pathways. 2,2-diphenyl-1-(4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one fits well within this paradigm. Its molecular architecture allows for selective binding to specific proteins and enzymes involved in critical cellular processes. For instance, the piperazine ring is a common pharmacophore found in drugs targeting neurological disorders and cardiovascular diseases. By integrating this moiety with the triazolo[4,5-d]pyrimidine core, researchers aim to develop compounds that can exhibit enhanced efficacy and reduced side effects compared to existing therapies.

The synthesis of 2,2-diphenyl-1-(4-{3-phenyl}-3H-[1],2,[3]-triazolo-[4],[5]-dipyrimidin]-7-[yl](piperazin - 1 - yl)ethan - 1 - one involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of key intermediates such as the triazolo[4,5-d]pyrimidine scaffold. These intermediates are then functionalized through nucleophilic substitution reactions to introduce the piperazine group and other substituents. The final step often involves cyclization or condensation reactions to achieve the desired molecular structure. Each synthetic step is meticulously designed to ensure high yield and purity, which are crucial for subsequent biological evaluation.

One of the most compelling aspects of CAS no 920406 - 50 - 4 is its potential therapeutic applications. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in diseases such as cancer and inflammation. For instance, the triazolo[4,5-d]pyrimidine moiety has been shown to interfere with DNA replication in cancer cells by inhibiting key enzymes like topoisomerases. Meanwhile, the piperazine group can modulate neurotransmitter receptors involved in pain perception and mood regulation. These dual functionalities make 2 , 2 - diphenyl - 1 - ( 4 - { 3 - phenyl - 3 H - 1 , 2 , 3 - triazolo [ 4 , 5 - d ] pyrimidin - 7 - yl } piperazin - 1 - yl ) ethan - 1 - one a particularly attractive candidate for further development.

The field of chemical biology has witnessed significant advancements in computational methods for drug design and discovery. Molecular modeling techniques are now routinely employed to predict the binding affinity and specificity of small molecules like CAS no 920406 - 50 - 4 towards biological targets. These simulations not only accelerate the identification of promising lead compounds but also provide insights into their mechanism of action at an atomic level. By integrating experimental data with computational predictions, researchers can refine their strategies for optimizing biological activity while minimizing potential toxicity.

Furthermore,the development of high-throughput screening (HTS) technologies has revolutionized the process of identifying bioactive compounds from large libraries. CAS no 920406 – 50 – 4 could be screened against diverse panels of enzymes and receptors to assess its potential therapeutic value rapidly and efficiently. HTS allows for the rapid evaluation of thousands or even millions of compounds within days or weeks compared to traditional methods that might take months or years. This capability has significantly reduced the time-to-market for new drugs and has enabled researchers to explore more complex chemical space than ever before.

The pharmacokinetic properties of CAS no 920406 – 50 – 4 are also critical factors that determine its suitability as a drug candidate. Researchers are interested in understanding how this compound is absorbed,distributed,metabolized,and excreted (ADME) within the body。Advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to study these processes in detail。By optimizing these pharmacokinetic parameters,scientists can enhance drug bioavailability,reduce dosing frequency,and minimize off-target effects。

In conclusion,CAS no 920406 – 50 – 4 represents a fascinating molecule with significant potential in pharmaceutical research。Its complex structure ,combined with promising preclinical data ,makes it an exciting candidate for further exploration 。With continued advancements in synthetic chemistry ,computational modeling ,and HTS technologies ,compounds like CAS no 920406 – 50 – 4 could one day contribute to novel treatments for various diseases 。The journey from laboratory discovery to clinical application is long ,but each step brings us closer to harnessing nature's diversity for human health benefits 。

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